![molecular formula C14H12ClNO3S B2677599 [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387860-00-6](/img/structure/B2677599.png)
[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number 387860-00-6. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a carboxylate ester group and a chloroaniline group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through techniques highlighted in recent literature, such as heterocyclization of various substrates . The chloroanilino and carboxylate groups could be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the thiophene ring, with the chloroanilino and carboxylate groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of reactions. They can undergo electrophilic aromatic substitution, similar to benzene . The carboxylate ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives are generally aromatic and relatively stable . The presence of the chloroanilino and carboxylate groups would likely make the compound polar and capable of participating in hydrogen bonding .Wirkmechanismus
The mechanism of action of [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound exhibits potent antitumor activity in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate in lab experiments include its potent antitumor activity, its versatility as a building block for the synthesis of novel organic molecules, and its relatively simple synthesis method. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate. One direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the synthesis of novel organic semiconductors and electronic devices based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate involves a multi-step process, which typically starts with the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-chloroaniline in the presence of a base, such as triethylamine, to yield the intermediate product. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various bioactive molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHLRCNYARLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)
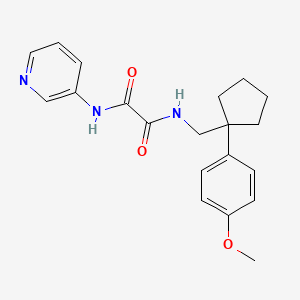
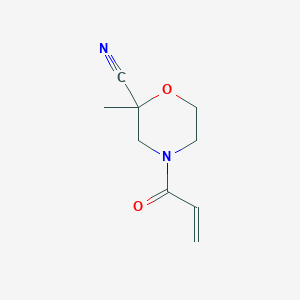
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
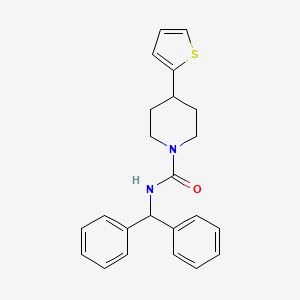
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2677523.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)
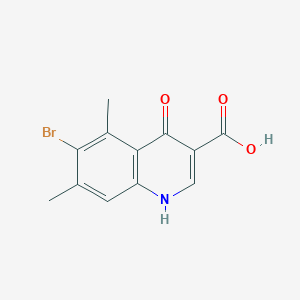
![2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one](/img/structure/B2677531.png)
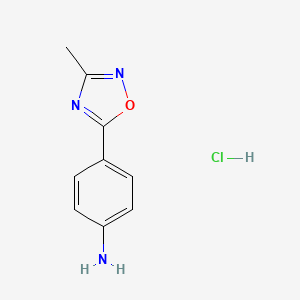
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2677533.png)
![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)
![N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2677536.png)